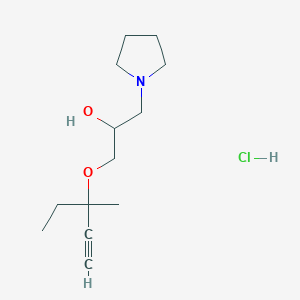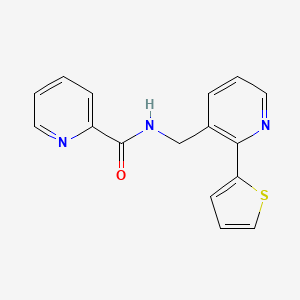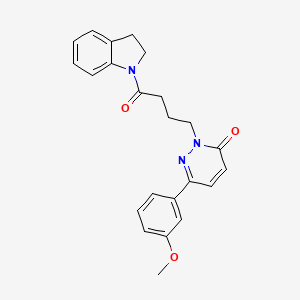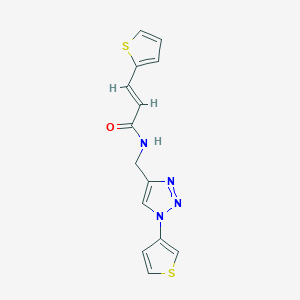
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPP is a synthetic compound that is structurally related to opioids and has been shown to have analgesic properties.
Scientific Research Applications
Spectroscopic Identification and Derivatization
The compound 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, being structurally similar to certain cathinones, may have relevance in spectroscopic studies for the identification and derivatization of novel compounds. In one study, novel hydrochloride salts of cathinones were examined through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction, showcasing the diagnostic potential of spectroscopic methods for such compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
While not directly related to 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, compounds with pyrrolidinyl groups, such as PF-04455242, have been studied for their pharmacological properties. PF-04455242, a κ-opioid receptor antagonist with high affinity, demonstrates the therapeutic potential of such structures in treating depression and addiction disorders, indicating possible research applications for related compounds (Grimwood et al., 2011).
Antiviral Activity
The study of 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride could extend to antiviral research, considering its structural similarity to compounds like Compound 1, an irreversible inhibitor of human rhinovirus 3C protease. Such compounds show potent antiviral activity against a range of viruses, highlighting the potential of 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride in antiviral drug development (Patick et al., 2005).
Catalysis and Chemical Synthesis
Compounds with pyrrolidinyl groups are of interest in catalysis and chemical synthesis due to their ability to interact with various substrates and reagents. For instance, studies on solvolysis and the catalytic effects of pyridine in elimination reactions provide insights into the reactivity and application potential of pyrrolidinyl-containing compounds in organic synthesis (Thibblin & Sidhu, 1993).
Coordination Chemistry
In coordination chemistry, the structural features of compounds like 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can be exploited to develop novel metal complexes with unique properties. Research into nonanuclear Ni(II) clusters derived from pyridyl-alcohol ligands demonstrates the potential of such structures in creating compounds with interesting magnetic and catalytic properties (Massard, Rogez, & Braunstein, 2014).
properties
IUPAC Name |
1-(3-methylpent-1-yn-3-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-4-13(3,5-2)16-11-12(15)10-14-8-6-7-9-14;/h1,12,15H,5-11H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDTTXNFNJPUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2872831.png)

![N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2872833.png)
![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2872840.png)
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2872841.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)


